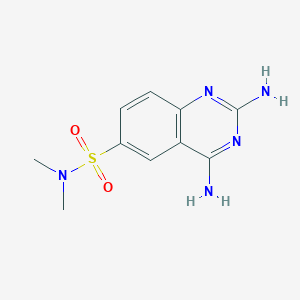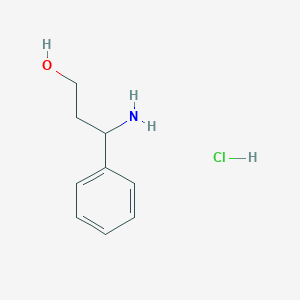
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester is an organic compound with the molecular formula C15H11NO3 It is a derivative of benzooxazole, a heterocyclic compound containing both benzene and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-benzooxazole-5-carboxylic acid methyl ester typically involves the following steps:
Formation of Benzooxazole Ring: The initial step involves the cyclization of o-aminophenol with benzoic acid or its derivatives under acidic conditions to form the benzooxazole ring.
Carboxylation: The benzooxazole derivative is then carboxylated at the 5-position using a carboxylating agent such as carbon dioxide in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzooxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
Oxidation: Produces oxides or quinones.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 2-Phenyl-benzooxazole-5-carboxylic acid methyl ester exerts its effects depends on its application:
Fluorescent Probes: The compound’s fluorescence is due to the electronic transitions within the benzooxazole ring system.
Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-benzooxazole-5-carboxylic acid: The parent compound without the ester group.
2-Phenyl-oxazole: Lacks the benzo ring, offering different chemical properties.
Benzooxazole-5-carboxylic acid methyl ester: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
2-Phenyl-benzooxazole-5-carboxylic acid methyl ester is unique due to the combination of the benzooxazole ring and the ester group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of fluorescent probes and pharmaceutical intermediates.
Propriétés
Formule moléculaire |
C15H11NO3 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
methyl 2-phenyl-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)11-7-8-13-12(9-11)16-14(19-13)10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
YVXHOIKAGJBOEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)



![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)


![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)



![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)
![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)
